

Comparative Analysis of MTHFD Isoform Inhibition: A Cross-Reactivity Study

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Compound of Interest

Compound Name: LSN3074753

Cat. No.: B15610432

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of the enzymatic inhibition of Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1) and Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L). Due to the absence of publicly available data for **LSN3074753**, this document serves as a template, illustrating a comprehensive cross-reactivity study with a hypothetical selective inhibitor, herein referred to as "Compound X." The experimental data and protocols are based on established methodologies and publicly available information for known inhibitors of the MTHFD family, such as DS18561882 and TH9619.[1] This guide is intended to provide a framework for evaluating the selectivity of novel compounds targeting one-carbon metabolism.

Introduction: MTHFD1 and MTHFD1L in One-Carbon Metabolism

One-carbon (1C) metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and for cellular methylation reactions.[2] Within this network, two key enzymes, MTHFD1 and MTHFD1L, play distinct but related roles, primarily distinguished by their cellular localization and enzymatic functions.

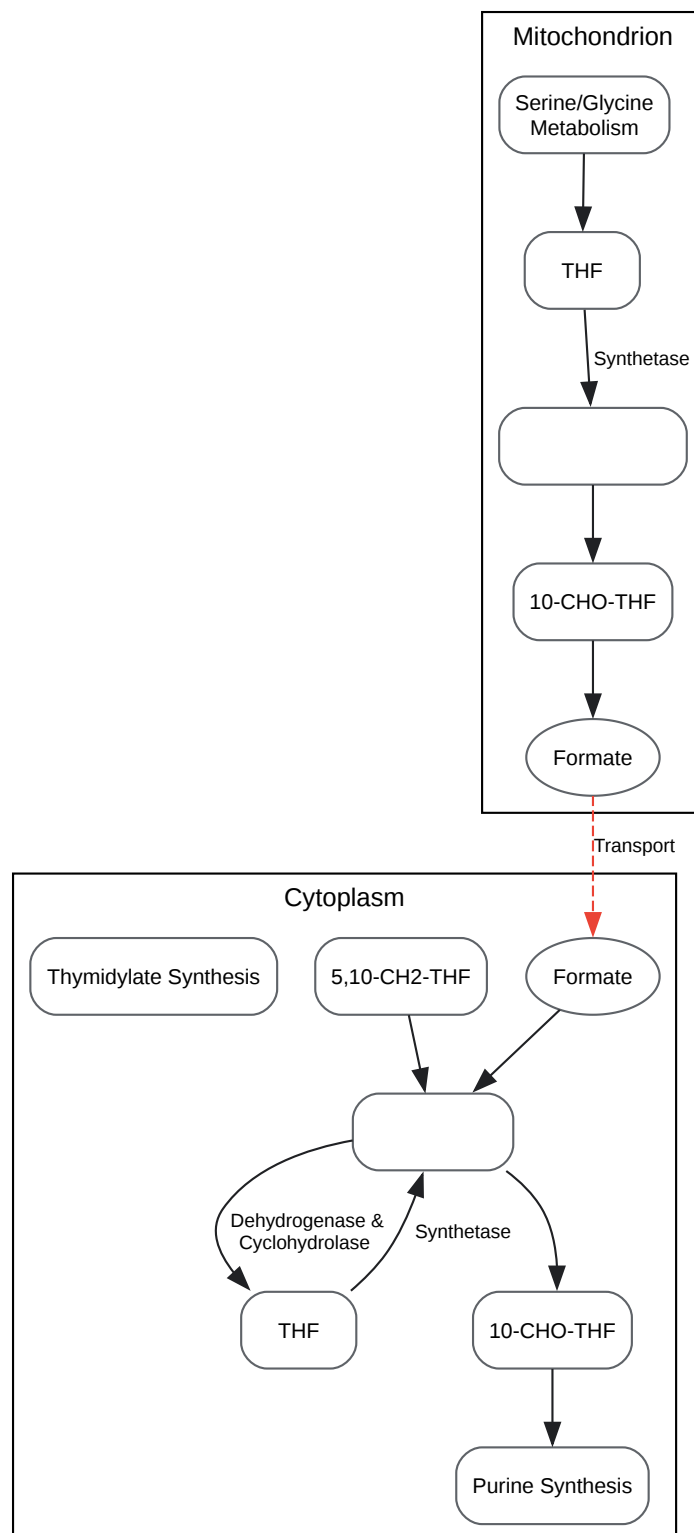
- MTHFD1 (Methylenetetrahydrofolate Dehydrogenase 1) is a trifunctional enzyme located in the cytoplasm. It possesses three distinct enzymatic activities: 5,10-methylenetetrahydrofolate dehydrogenase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 10-formyltetrahydrofolate synthetase.[3] MTHFD1 is crucial for cytoplasmic folate metabolism, providing one-carbon units for purine and thymidylate synthesis.[3]
- MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1-Like) is a monofunctional enzyme found in the mitochondria. It exhibits only 10-formyltetrahydrofolate synthetase activity. MTHFD1L is a key component of the mitochondrial folate pathway, which can generate formate as a one-carbon unit for use in the cytoplasm.[2]

Given their distinct roles and locations, the selective inhibition of these enzymes is a topic of significant interest in drug development, particularly in the context of oncology and metabolic diseases.

Signaling and Metabolic Pathways

The following diagram illustrates the distinct roles of MTHFD1 and MTHFD1L within the cellular one-carbon metabolism pathway.

Compartmentalization of One-Carbon Metabolism



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Figure 1. Roles of MTHFD1 and MTHFD1L in one-carbon metabolism.

Comparative Inhibitor Performance: Compound X

The following table summarizes the inhibitory activity of our hypothetical "Compound X" against MTHFD1 and MTHFD1L, with data modeled on known selective MTHFD2 inhibitors.

Enzyme Target	Inhibitor	IC50 (nM)	Assay Type	Reference Compound	IC50 (nM)
MTHFD1	Compound X	>10,000	Biochemical	DS18561882	570
(Dehydrogenase)	TH9619	47 (dual inhibitor)[1]			
MTHFD1L	Compound X	50	Biochemical	-	-
(Synthetase)					

Note: As MTHFD1L is a homolog of the synthetase domain of MTHFD1, cross-reactivity is plausible. Data for a specific MTHFD1L inhibitor is not readily available in the public domain; therefore, the IC50 for Compound X against MTHFD1L is a hypothetical value for illustrative purposes.

Experimental Protocols

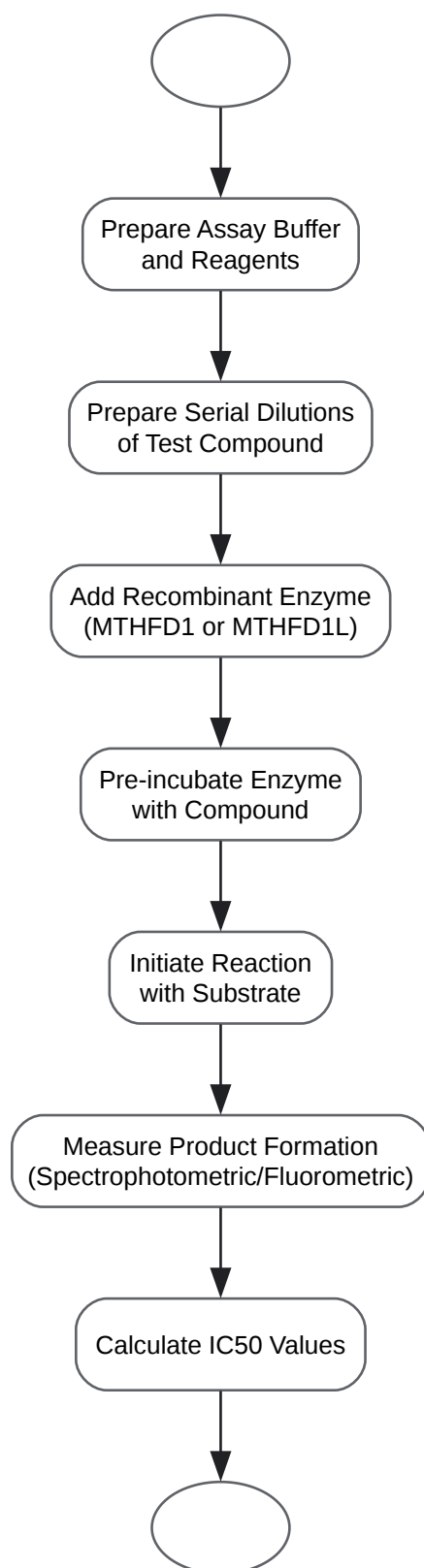
The following are detailed methodologies for key experiments to determine inhibitor selectivity and potency.

Recombinant Protein Expression and Purification

Full-length cDNAs for human MTHFD1 and MTHFD1L would be cloned into an appropriate expression vector (e.g., pET-28a) with a hexahistidine tag. The proteins would be expressed in *E. coli* BL21(DE3) cells and purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity. Protein concentration would be determined using a Bradford assay.

Biochemical Enzyme Inhibition Assays

The following workflow outlines the general procedure for determining the IC50 of an inhibitor.



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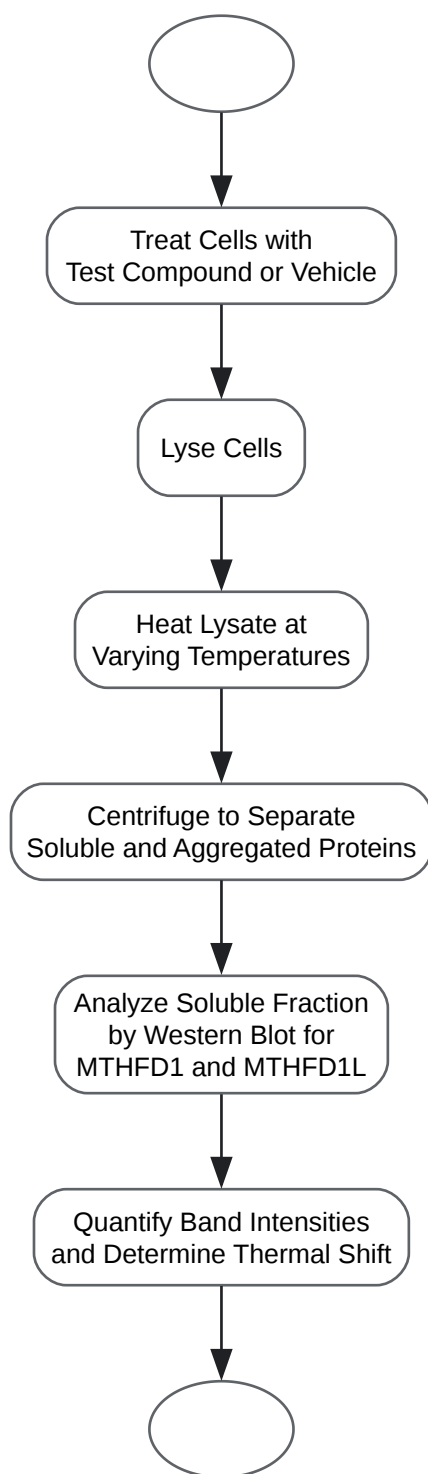
Figure 2. General workflow for biochemical IC₅₀ determination.

MTHFD1 Dehydrogenase/Cyclohydrolase Activity Assay: The coupled dehydrogenase/cyclohydrolase activity of MTHFD1 can be measured by monitoring the NADP⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. The increase in NADPH is monitored by the change in absorbance at 340 nm. Assays are typically performed in a 96-well plate format.

MTHFD1L Synthetase Activity Assay: The 10-formyltetrahydrofolate synthetase activity of MTHFD1L is measured by monitoring the ATP and formate-dependent conversion of tetrahydrofolate (THF) to 10-formyl-THF. This can be a coupled assay where the product is converted to 5,10-methenyl-THF and the absorbance is read at 350 nm.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.



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Figure 3. Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Discussion

A selective inhibitor of MTHFD1L over MTHFD1 would be a valuable tool to dissect the specific contributions of mitochondrial one-carbon metabolism. The lack of potent inhibition of the cytoplasmic MTHFD1, as hypothetically demonstrated by "Compound X," would be a desirable characteristic to minimize off-target effects on cytoplasmic nucleotide synthesis. The experimental protocols outlined above provide a robust framework for assessing the potency and selectivity of novel inhibitors targeting these key metabolic enzymes. Future studies would involve in vivo models to assess the therapeutic potential and safety profile of such selective compounds.

Conclusion

While no data is currently available for **LSN3074753**, this guide provides a comprehensive template for the evaluation of its potential cross-reactivity with MTHFD1 and MTHFD1L. The methodologies and data presentation formats are based on established practices in the field of drug discovery and enzymology, offering a clear path for the characterization of novel inhibitors of one-carbon metabolism.

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